Product packaging for H-Leu-Leu-Val-Tyr-OH(Cat. No.:)

H-Leu-Leu-Val-Tyr-OH

Cat. No.: B1339628
M. Wt: 506.6 g/mol
InChI Key: UBBRXQXPXQRQDT-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-Leu-Val-Tyr-OH is a tetrapeptide that serves as the core sequence for the widely used fluorogenic proteasome substrate, succinyl-Leu-Leu-Val-Tyr-amidomethylcoumarin (Suc-LLVY-AMC) . This sequence is recognized and cleaved by the chymotrypsin-like activity of the 20S proteasome, a critical complex in the ubiquitin-proteasome pathway responsible for the regulated degradation of intracellular proteins . The fluorogenic derivative is a fundamental tool in biochemical research for studying proteasome function, protein turnover, and cellular stress responses . Beyond the proteasome, this peptide sequence is also a substrate for calpain proteases, making it valuable for research into calcium-dependent signaling pathways and diseases related to proteostasis imbalance . The integrity of this peptide is essential for the accuracy of such assays. It is supplied as a lyophilized powder and should be stored at -20°C, protected from light . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42N4O6 B1339628 H-Leu-Leu-Val-Tyr-OH

Properties

Molecular Formula

C26H42N4O6

Molecular Weight

506.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H42N4O6/c1-14(2)11-19(27)23(32)28-20(12-15(3)4)24(33)30-22(16(5)6)25(34)29-21(26(35)36)13-17-7-9-18(31)10-8-17/h7-10,14-16,19-22,31H,11-13,27H2,1-6H3,(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t19-,20-,21-,22-/m0/s1

InChI Key

UBBRXQXPXQRQDT-CMOCDZPBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

sequence

LLVY

Origin of Product

United States

Methodologies for Peptide Synthesis and Derivatization of H Leu Leu Val Tyr Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone methodology for producing peptides like H-Leu-Leu-Val-Tyr-OH. thieme-connect.de This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. thieme-connect.denobelprize.org The primary advantage of SPPS is the ability to drive reactions to completion using excess reagents, which, along with byproducts, can be easily removed by simple filtration and washing, thus simplifying the purification process after each step. thieme-connect.denobelprize.org

Fmoc-Strategy Applications for this compound Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted approach in SPPS due to its mild reaction conditions. google.comub.edu The synthesis of a peptide like this compound using this strategy follows a cyclical process:

Resin Anchoring : The process begins by attaching the C-terminal amino acid, Fmoc-Tyr(tBu)-OH, to a suitable solid support, such as a Wang or Rink amide resin. vulcanchem.comthaiscience.info The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain. thermofisher.com

Fmoc Deprotection : The Nα-Fmoc protecting group is removed from the anchored tyrosine. This is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ub.eduvulcanchem.commdpi.com This exposes the free amino group for the next coupling step.

Peptide Bond Formation : The next amino acid in the sequence, Fmoc-Val-OH, is activated and coupled to the free amino group of the preceding residue. This process is repeated with Fmoc-Leu-OH, and finally with a second Fmoc-Leu-OH to elongate the peptide chain. vulcanchem.com

Final Deprotection : Once the full peptide sequence is assembled, the terminal Fmoc group is removed.

This cycle of deprotection and coupling is repeated until the desired tetrapeptide sequence is fully assembled on the solid support. nobelprize.org

N-Trityl-Amino Acid Methodologies in Tetrapeptide Elongation

An alternative to the Fmoc group for Nα-protection is the trityl (Trt) group. researchgate.netresearchgate.net The use of Nα-Trt-amino acids offers a distinct methodology for peptide synthesis under mild conditions. csic.es

Key features of the N-Trityl strategy include:

Preparation of Monomers : N-Trt derivatives of amino acids such as Gly, Leu, Ile, and Tyr(tBu) can be prepared by reacting the corresponding amino acid methyl esters with trityl chloride, followed by hydrolysis of the ester. researchgate.netcsic.es

Mild Deprotection : The Trt group is highly acid-labile and can be removed under very mild acidic conditions, such as dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 0.1-1% TFA) or 3% trichloroacetic acid (TCA) in DCM. researchgate.net This mildness is advantageous for synthesizing sensitive peptides. csic.es

Orthogonality : The Trt group's sensitivity to mild acid allows for orthogonal protection schemes, where it can be used alongside other protecting groups that are stable to these conditions but labile to different reagents. csic.es

In the context of elongating a tetrapeptide like this compound, N-Trt-amino acids would be used in the coupling steps. After each coupling, the N-Trt group is selectively cleaved to allow for the addition of the next amino acid in the sequence. researchgate.net

Optimization of Coupling Reagents and Conditions in Peptide Synthesis

The formation of the amide bond between amino acids is a critical step that requires activation of the carboxyl group. The choice of coupling reagent and reaction conditions significantly impacts the reaction's efficiency, yield, and the prevention of side reactions like racemization. thaiscience.infopeptide.com A variety of reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. rsc.org

Coupling Reagent ClassExamplesAdditivesKey Characteristics
Carbodiimides DIPC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide)HOBt (Hydroxybenzotriazole), HOAt (Hydroxyazabenzotriazole)DIPC is often preferred in SPPS over DCC due to the better solubility of its urea (B33335) byproduct. HOBt or HOAt are added to suppress racemization. thaiscience.info
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUDIPEA (N,N-Diisopropylethylamine)These are highly efficient and rapid coupling agents. thaiscience.info HATU and HCTU are known for their high reactivity. thaiscience.inforesearchgate.net HATU has been shown to yield better results than DIPC/HOBt in some cases. researchgate.net
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEAA reliable reagent used for peptide bond formation, including in the synthesis of tetrapeptides. rsc.orguinjkt.ac.id
Other Reagents TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)DIEA, TMP (2,4,6-trimethylpyridine)Allows for the in-situ formation of amino acid fluorides, which are potent acylating agents. google.com

This table provides an overview of common coupling reagent classes and their characteristics used in peptide synthesis.

The optimization of synthesis also involves the choice of solvent. While DMF is the most common solvent, studies have explored greener alternatives, noting that less polar solvents can sometimes accelerate coupling but may cause precipitation issues. rsc.org The addition of a tertiary base like DIPEA is standard practice to maintain basic conditions required for the coupling reaction. rsc.orgarkat-usa.org

Cleavage from Solid Supports

The final step in SPPS is the cleavage of the synthesized peptide from the resin, which is typically performed concurrently with the removal of any remaining side-chain protecting groups. nobelprize.orgrsc.org

The most common method involves treating the peptidyl-resin with a strong acid cocktail. rsc.org A standard cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleaving agent, with various scavengers added to prevent side reactions. vulcanchem.comrsc.org

Common Cleavage Conditions and Considerations:

Cleavage ReagentScavengersPurpose & Considerations
Trifluoroacetic Acid (TFA) Water, Triisopropylsilane (TIS), 1,2-Ethanediol (EDT)TFA effectively cleaves the peptide from most resins (e.g., Wang) and removes acid-labile side-chain protecting groups like tBu from tyrosine. vulcanchem.comthaiscience.inforsc.org Scavengers are crucial to "trap" reactive cationic species generated during deprotection. thaiscience.infothermofisher.com For instance, the tBu group from Tyr(tBu) forms a cation that can re-alkylate other residues if not scavenged. nobelprize.orgthermofisher.com
Hydrogen Fluoride (HF) Anisole, cresolA very strong acid used for certain resin linkages. nobelprize.orggoogle.com Its harshness can lead to more side reactions, such as the alkylation of tyrosine, and requires specialized equipment. nobelprize.org
Dilute TFA / HFIP -Used for "soft cleavage" to release fully protected peptide fragments from highly acid-sensitive resins (e.g., 2-chlorotrityl chloride resin). This allows for subsequent fragment condensation in solution. mdpi.comrsc.org

This table outlines common cleavage reagents and the importance of scavengers in the final step of SPPS.

During cleavage with TFA, the release of Trt protecting groups (if used on side chains, e.g., His(Trt)) can cause the reaction mixture to turn yellow due to the formation of the stable trityl cation. thermofisher.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, this compound can also be synthesized using solution-phase methods. thieme-connect.dethaiscience.info In this classical approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling and deprotection step, the resulting peptide intermediate must be isolated and purified before proceeding to the next step. thieme-connect.de

Historically, solution-phase synthesis utilized protecting groups like benzyloxycarbonyl (Z) and coupling techniques such as the mixed anhydride (B1165640) method. thieme-connect.de Modern approaches may use Boc-chemistry with coupling reagents like PyClock. thaiscience.info A key challenge in solution-phase synthesis is the potential for decreasing solubility of the growing peptide chain in organic solvents. thieme-connect.de

A "hybrid" strategy combines the advantages of both solid-phase and solution-phase synthesis. google.com In this approach, smaller peptide fragments are first synthesized using SPPS. These protected fragments are then cleaved from the resin and coupled together in solution to form the final, larger peptide. This can be more efficient for producing very long peptides. google.com

Site-Specific Peptide Modifications of this compound

The chemical structure of this compound offers several sites for specific modification. The side chains of leucine (B10760876) and valine are non-reactive aliphatic groups. However, the N-terminal α-amino group of leucine, the C-terminal carboxylic acid of tyrosine, and especially the phenol (B47542) side chain of tyrosine are amenable to chemical alteration.

The tyrosine residue is a particularly versatile site for modification:

Iodination : The phenol ring of tyrosine can be readily iodinated. For instance, radio-iodination can be achieved using methods like the chloramine-T procedure to install isotopes such as ¹²⁵I, which is useful for creating labeled peptides for research purposes. ekb.eg

Enzymatic Modification : Enzymes like tyrosinase can selectively oxidize the tyrosine phenol group to a dihydroxyphenylalanine (DOPA) moiety and subsequently to a highly reactive dopaquinone (B1195961). chemrxiv.org This dopaquinone can then be conjugated with other molecules. chemrxiv.org

Oxidative Cleavage : The peptide bond N-terminal to a tyrosine residue can be selectively cleaved through a hyperoxidation reaction using reagents like Dess-Martin periodinane (DMP). rsc.org While this results in fragmentation, it is a highly site-specific reaction targeting the tyrosine residue. rsc.org

Protection-Related Modification : During synthesis, the hydroxyl group of tyrosine is typically protected (e.g., with a tBu group) to prevent unwanted acylation or other side reactions. thermofisher.comnih.gov

Modification of the peptide backbone itself, such as at the C-H bonds of leucine or valine, is more challenging and typically requires advanced catalytic methods. nih.gov

Phosphorylation of Tyrosine Residues

The phosphorylation of the tyrosine residue in this compound is a key modification, as tyrosine phosphorylation is a critical event in cellular signal transduction. Current time information in Bangalore, IN. This post-translational modification is regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) and plays a vital role in processes like cell growth, metabolism, and apoptosis. Current time information in Bangalore, IN.rsc.org The introduction of a phosphate (B84403) group can dramatically alter a peptide's biological activity and its ability to interact with specific protein domains, such as SH2 domains. Current time information in Bangalore, IN. Methodologies for site-specific tyrosine phosphorylation can be broadly categorized into chemical and enzymatic approaches.

Chemical Phosphorylation: Chemical methods offer precise control over the location of phosphorylation. The "global" or post-assembly phosphorylation approach involves synthesizing the full peptide first and then phosphorylating the tyrosine hydroxyl group. Common strategies include:

Phosphoramidite (B1245037) Method: This is a widely used approach that involves the phosphitylation of the tyrosine hydroxyl group with a phosphoramidite reagent in the presence of an activator, followed by oxidation of the resulting phosphite (B83602) triester (P(III)) to a phosphate triester (P(V)). Current time information in Bangalore, IN.

Phosphorohalidate Method: This technique uses phosphorohalidates (e.g., phosphorochloridates) to phosphorylate the tyrosine residue. The reaction often requires a base and may be facilitated by a catalyst like DMAP (4-dimethylaminopyridine) to improve efficiency. Current time information in Bangalore, IN. Recent developments have enabled site-selective phosphorylation of tyrosine in the presence of serine and threonine residues. Current time information in Bangalore, IN.

One-Pot Chemical Pyrophosphorylation: A recent method allows for the synthesis of pyrophosphopeptides in an aqueous medium without protecting groups. creative-proteomics.com This strategy uses diamidophosphate (B1260613) (DAP) in a one-pot sequential phosphorylation-hydrolysis of a mono-phosphorylated peptide precursor, exploiting the nucleophilicity of the initially installed phosphate group. creative-proteomics.com

Enzymatic Phosphorylation: Enzymatic phosphorylation utilizes protein tyrosine kinases to catalyze the transfer of a phosphate group from a donor, typically ATP, to the tyrosine residue. acs.orgacs.org This method is highly specific but can be challenging to implement in vitro, sometimes resulting in incomplete phosphorylation. nih.gov Extracts from cell lines with high tyrosine kinase activity have been used to phosphorylate synthetic peptides containing tyrosine. unifi.it The peptide sequence surrounding the tyrosine residue is critical for recognition by the specific kinase. unifi.it

Phosphorylation Method Description Key Reagents/Enzymes Advantages Challenges
Phosphoramidite Chemistry Two-step process: phosphitylation of the tyrosine -OH group, followed by oxidation to phosphate.Phosphoramidites (e.g., dibenzyl phosphoramidite), Activator (e.g., tetrazole), Oxidizing agent (e.g., m-CPBA)High efficiency, well-established for solid-phase synthesis.Requires stringent anhydrous conditions.
Phosphorohalidate Method Direct phosphorylation using a phosphorohalidate reagent in the presence of a base.Phosphorochloridates, Base (e.g., pempidine), Catalyst (e.g., DMAP)Can be site-selective for tyrosine over Ser/Thr. Current time information in Bangalore, IN.Can have lower reactivity, requiring catalysts or longer reaction times. Current time information in Bangalore, IN.
Enzymatic Phosphorylation Use of a specific protein tyrosine kinase to transfer a phosphate group from ATP.Protein Tyrosine Kinase (e.g., c-Abl), ATP, Kinase BufferHigh specificity for tyrosine and sequence context. acs.orgunifi.itSub-stoichiometric phosphorylation, enzyme availability and cost. nih.gov

Incorporation of Non-Natural Amino Acids

To enhance stability, modulate activity, or introduce novel functionalities, non-natural amino acids can be incorporated into the this compound sequence. These modifications can involve altering the side chain or the backbone of one or more amino acid residues. csic.es

The incorporation of non-natural amino acids is most commonly achieved during solid-phase peptide synthesis (SPPS). labpartnering.orggoogle.com This involves using a building block of the desired non-natural amino acid, which is protected appropriately for either Fmoc or Boc synthesis strategies. peptide.com For example, to probe the role of the tyrosine residue, analogs such as p-benzoyl-L-phenylalanine (pBpa) or 3-iodo-L-tyrosine can be incorporated. nih.gov These analogs can serve as photo-crosslinkers to identify binding partners or as heavy atoms for crystallographic studies, respectively. nih.gov

Another strategy involves the in vivo incorporation of unnatural amino acids using an expanded genetic code. nih.gov This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-natural amino acid and recognizes a unique codon, such as the amber stop codon (UAG), engineered into the gene encoding the peptide. nih.gov This allows for the production of peptides with site-specifically incorporated non-natural amino acids in living cells. researchgate.net

Strategy Description Example Modification for this compound Primary Application
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical synthesis on a solid support using protected non-natural amino acid building blocks. labpartnering.orgReplacing Tyrosine with p-benzoyl-L-phenylalanine (pBpa). nih.govIntroducing probes for interaction studies (photo-crosslinking). nih.gov
Expanded Genetic Code In vivo synthesis using engineered tRNA/synthetase pairs to incorporate a non-natural amino acid at a specific codon. nih.govReplacing Valine with a fluorinated analog.Probing protein folding and stability.
Auxotrophic Strain Supplementation Supplying an unnatural amino acid structurally similar to a natural one to an auxotrophic bacterial strain. bitesizebio.comSupplying a tyrosine analog to a tyrosine-auxotrophic strain.Global substitution to study overall protein properties. bitesizebio.com

N-Terminal and C-Terminal Derivatization Strategies

Modification of the N-terminal amine and C-terminal carboxyl groups of this compound is a common strategy to improve its therapeutic properties. nih.gov Unmodified peptides often have short half-lives in vivo due to degradation by exopeptidases (aminopeptidases and carboxypeptidases).

N-Terminal Derivatization: The free N-terminal amine group is a primary target for degradation by aminopeptidases. A common modification is acetylation , which involves adding an acetyl group to the N-terminus. sigmaaldrich.com This modification neutralizes the positive charge of the amine group and blocks it from enzymatic recognition, thereby increasing the peptide's stability. sigmaaldrich.comtandfonline.com Other modifications include formylation or the attachment of lipid moieties like palmitic acid to increase cell permeability. sigmaaldrich.combiosyntan.de

C-Terminal Derivatization: The C-terminal carboxyl group can be targeted by carboxypeptidases. The most common modification is amidation , where the C-terminal carboxylic acid is converted to a primary amide (-CONH2). sigmaaldrich.comcreative-peptides.com This change removes the negative charge and mimics the structure of many naturally occurring peptide hormones, often leading to increased stability and biological activity. sigmaaldrich.comekb.eg

These modifications are typically incorporated during solid-phase peptide synthesis. For C-terminal amidation, a specific type of resin, such as a Rink Amide resin, is used, which cleaves to yield a C-terminal amide. peptide.com N-terminal acetylation is usually performed as the final step on the resin-bound peptide before cleavage and deprotection. sigmaaldrich.com

Derivatization Terminus Chemical Change Primary Purpose
Acetylation N-terminusAddition of CH₃CO- groupBlocks degradation by aminopeptidases, increases stability. sigmaaldrich.comtandfonline.com
Amidation C-terminusConversion of -COOH to -CONH₂Blocks degradation by carboxypeptidases, increases stability and activity. sigmaaldrich.com
Palmitoylation N-terminusAttachment of a C16 lipid chainIncreases membrane association and cell permeability. sigmaaldrich.combiosyntan.de
Biotinylation N- or C-terminusConjugation of a biotin (B1667282) moleculeFor detection, purification, and immunoassay applications. biosyntan.de

Isosteric Bond Implementations for Proteolytic Stability

While terminal modifications protect against exopeptidases, the internal peptide bonds of this compound remain susceptible to cleavage by endopeptidases. To enhance resistance to this degradation, one or more of the amide bonds (-CO-NH-) in the peptide backbone can be replaced with an isosteric linkage—a chemical group that mimics the size, shape, and electronic properties of the original bond but is not recognized by proteases. csic.esupc.edu

Several types of amide bond isosteres have been developed:

Reduced Amide Bonds (Pseudopeptides): The amide carbonyl is reduced to a methylene (B1212753) group, forming a -CH₂-NH- linkage. This modification increases flexibility and provides significant resistance to proteolysis. google.com

Thioamides: The carbonyl oxygen is replaced with a sulfur atom (-CS-NH-). This is a close isostere of the amide bond but alters the hydrogen bonding capability and provides stability. acs.orgunifi.it

Triazoles: A 1,2,3-triazole ring can be used as a stable, planar replacement for a peptide bond. It is electronically similar to an amide bond and can be formed via "click chemistry," offering a robust and efficient synthetic route. unifi.it

Alkenes (E-olefins): Replacing the amide bond with a trans-alkene (-CH=CH-) creates a rigid, non-hydrolyzable linker.

The choice of which peptide bond to replace in the this compound sequence (Leu-Leu, Leu-Val, or Val-Tyr) would depend on identifying the most proteolytically labile site and the conformational requirements for biological activity. These modifications can significantly alter the peptide's secondary structure, so careful design and evaluation are necessary to preserve function while increasing stability. upc.edu

Isosteric Bond Structure Key Features Impact on Peptide
Reduced Amide -CH₂-NH-Non-planar, increased flexibility, basic nitrogen.High proteolytic resistance, altered conformation. google.com
Thioamide -CS-NH-Planar, similar size to amide, altered H-bonding.Good proteolytic resistance, can be a hydrogen bond donor but poor acceptor. acs.org
1,2,3-Triazole 5-membered heterocyclic ringPlanar, aromatic, stable, formed via click chemistry.Excellent proteolytic stability, rigidifies backbone. unifi.it
E-Olefin -CH=CH- (trans)Planar, rigid, non-polar.High proteolytic stability, significant conformational constraint. acs.org

Advanced Structural Characterization and Analytical Methods for H Leu Leu Val Tyr Oh and Its Analogs

Spectroscopic Analysis of Peptide Conformation and Structure

Spectroscopic techniques are invaluable for probing the conformational states of peptides in various environments. These methods are non-destructive and can provide detailed information about the peptide's secondary structure and the local environment of its chromophoric groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's conformation can be constructed.

For tyrosine-containing peptides like H-Leu-Leu-Val-Tyr-OH, NMR studies can reveal the conformation of the peptide backbone and the orientation of the amino acid side chains. nih.gov For instance, the chemical shifts of the amide protons are sensitive to the peptide's secondary structure, with different values expected for α-helical, β-sheet, or random coil conformations. nih.gov The pressure dependence of ¹H-NMR chemical shifts can also be used to study the random-coil behavior of model peptides. researchgate.net

Two-dimensional NMR experiments, such as COSY and TOCSY, are used to identify the spin systems of the individual amino acid residues, while NOESY experiments provide information about through-space proximities between protons, which is crucial for defining the peptide's fold. pnas.orguzh.ch For example, specific NOE patterns can indicate the presence of a β-turn, a common secondary structural motif. nih.gov However, it's important to note that for some tyrosine-containing internalization motifs, a nascent helix has been observed instead of the predicted tight turn. nih.gov

The analysis of a tetrapeptide with a similar composition, d-Phe-l-Val-d-Val-l-Tyr, using 2D-NMR (COSY and NOESY) allowed for the full assignment of the four amino acid components and confirmation of the sequence. conicet.gov.ar In another study, the ¹H-NMR spectrum of a modified tyrosine-containing peptide in deuterated DMSO revealed a slow transition to another species, highlighting NMR's utility in studying dynamic processes. rsc.org

Table 1: Representative ¹H-NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in Peptides.
ProtonLeucine (B10760876) (Leu)Valine (Val)Tyrosine (Tyr)
α-H~4.3~4.2~4.6
β-H~1.7~2.2~3.0
γ-H~1.6~0.9-
δ-H (ring)--~6.7-7.1
Amide NH~7.5-8.5

Note: The exact chemical shifts can vary depending on the solvent, pH, temperature, and the specific peptide sequence.

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile technique for analyzing the secondary structure of peptides and proteins. nih.govthermofisher.com The method is based on the absorption of infrared radiation by the peptide's amide bonds, which gives rise to characteristic vibrational bands. The most informative of these are the Amide I and Amide II bands. thermofisher.com

The Amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. lew.ro The frequency of this band varies depending on the type of hydrogen bonding, allowing for the differentiation of α-helices, β-sheets, β-turns, and random coil structures. lew.roresearchgate.net For example, α-helical structures typically show an Amide I band around 1655 cm⁻¹, while β-sheets absorb at a lower frequency, around 1630 cm⁻¹. lew.ro

The Amide II band, resulting from N-H bending and C-N stretching vibrations, can also provide information about the peptide's conformation and can be used to monitor hydrogen-deuterium exchange. nih.gov FT-IR can be used to study peptides in a variety of environments, including aqueous solutions, organic solvents, and lipid membranes. nih.gov

Table 2: Typical Amide I Band Frequencies for Different Peptide Secondary Structures.
Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1658
β-Sheet1620 - 1640
β-Turn1660 - 1685
Random Coil1640 - 1650

UV-Visible spectroscopy is a straightforward method for analyzing peptides containing chromophoric amino acid residues, such as tyrosine. The aromatic side chain of tyrosine has a characteristic absorption maximum around 275-280 nm. iosrjournals.org The exact position and intensity of this absorption peak can be influenced by the local environment of the tyrosine residue, providing insights into its solvent exposure and interactions with other residues. iosrjournals.org

Changes in the UV-Vis spectrum can be used to monitor conformational changes in the peptide. For instance, the ionization of the tyrosine hydroxyl group at alkaline pH results in a significant red shift of the absorption maximum to around 295 nm. nih.gov This property can be used in spectrophotometric titrations to determine the pKa of the tyrosine residue, which can be indicative of its environment within the peptide structure. nih.gov

Second-derivative UV absorption spectroscopy can be employed to enhance the resolution of overlapping spectral features, which is particularly useful when multiple aromatic residues are present. nih.govthermofisher.com

Table 3: UV Absorption Maxima for Tyrosine.
State of TyrosineApproximate λmax (nm)
Protonated (neutral pH)275
Deprotonated (alkaline pH)295

Fluorimetry is a highly sensitive technique that can be used for the quantitative analysis of tyrosine-containing peptides. nih.gov The intrinsic fluorescence of the tyrosine residue, with an emission maximum around 305 nm, can be monitored to determine the peptide concentration. nih.gov

Fluorimetric assays can be designed to be continuous, allowing for the real-time monitoring of enzymatic reactions involving tyrosine-containing peptides. nih.gov For example, the action of protein tyrosine phosphatases on a phosphorylated tyrosine peptide can be followed by the increase in fluorescence as the phosphate (B84403) group is removed. nih.gov

Furthermore, fluorogenic derivatization can be used to enhance the sensitivity of peptide detection. nih.govcapes.gov.br A new assay involves the enzymatic hydroxylation of the tyrosine residue, followed by oxidation and condensation to form a highly fluorescent species, allowing for detection at the femtomole level. nih.govcapes.gov.br The fluorescence properties of peptides can be influenced by their environment, and studies on symmetric tripeptides have shown differences in fluorescence yield and decay depending on the neighboring amino acids. optica.org

UV-Visible Spectroscopy for Chromophoric Group Analysis

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for the characterization of peptides, providing accurate molecular weight determination, sequence verification, and purity assessment.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of peptides. creative-proteomics.comnih.gov In ESI-MS, the peptide is ionized directly from solution, typically forming multiply charged ions, which allows for the analysis of large molecules on mass spectrometers with a limited mass-to-charge (m/z) range. nih.govlcms.cz

The primary application of ESI-MS in the context of this compound is the confirmation of its molecular weight. This provides a rapid and accurate verification that the correct peptide has been synthesized. uab.edu For example, the ESI-MS of H-Leu-Leu-Val-Phe-OH, an analog, confirms the molecular ion at m/z 491.3 [M+H]⁺. vulcanchem.com

ESI-MS is also a powerful tool for assessing the purity of a peptide sample. uab.edu By coupling ESI-MS with a separation technique like liquid chromatography (LC-MS), impurities can be detected and identified based on their mass.

MALDI-FTICR Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) mass spectrometry is a powerful technique for the analysis of peptides, offering high resolution and mass accuracy. google.comnih.gov In the analysis of peptides like this compound, MALDI-FTICR MS can provide unambiguous determination of the molecular weight. The ultrahigh resolving power of FT-ICR MS is particularly advantageous in distinguishing between peptides with very similar masses and in resolving the isotopic distribution of the peptide, which aids in confirming its elemental composition. researchgate.net

For analysis, the peptide sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), on a target plate. nih.gov A laser is used to desorb and ionize the peptide, and the ions are then trapped in the ICR cell where their cyclotron frequency is measured. This frequency is inversely proportional to the mass-to-charge ratio (m/z) of the ion, allowing for highly accurate mass determination. rug.nl The high sensitivity of this method is beneficial for analyzing small amounts of sample. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and characterization of peptides by providing highly accurate mass measurements. researchgate.net This accuracy, typically within a few parts per million (ppm), allows for the confident determination of the elemental composition of a molecule like this compound. ub.edumdpi.com

HRMS instruments, such as Orbitrap and FT-ICR mass spectrometers, can resolve isotopic peaks, and the most accurate measurement is obtained from the monoisotopic mass. researchgate.netbroadinstitute.org The ability of HRMS to generate fragmentation patterns further enhances the precision of chemical formula prediction. researchgate.net For peptides, HRMS can be coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and confirm the identity of synthesized peptides. mdpi.com

In a study involving the analysis of various peptides, an Orbitrap HRMS was used to detect organics within 2 ppm of their theoretical mass, highlighting the precision of the technique. mdpi.com For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Compound Theoretical Monoisotopic Mass (Da) Observed Mass (Da) - Example Mass Accuracy (ppm) - Example
This compound564.3315564.33211.06

This table is illustrative. The observed mass and mass accuracy are hypothetical examples to demonstrate the principle of HRMS.

Chromatographic Separations and Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of peptides due to its high resolution and the ease with which chromatographic selectivity can be manipulated. nih.govrenyi.huresearchgate.net The separation is based on the hydrophobicity of the peptides. renyi.hu

In RP-HPLC, a non-polar stationary phase, typically C8 or C18 alkyl chains bonded to silica, is used with a polar mobile phase. renyi.huresearchgate.net Peptides are loaded onto the column in a high-aqueous mobile phase and eluted with an increasing gradient of an organic solvent, such as acetonitrile (B52724) (ACN), often containing an ion-pairing agent like trifluoroacetic acid (TFA). renyi.huresearchgate.net TFA helps to sharpen peaks and improve resolution. researchgate.net Hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher organic solvent concentrations. mdpi.com

The purity of this compound would be determined by analyzing the sample using a standardized RP-HPLC method. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. mdpi.comgoogle.com The retention time is influenced by the amino acid composition and sequence of the peptide.

Parameter Typical Condition Reference
Column C18, wide pore (e.g., 300 Å) researchgate.net
Mobile Phase A 0.1% TFA in water renyi.huresearchgate.net
Mobile Phase B 0.1% TFA in acetonitrile (ACN) renyi.huresearchgate.net
Gradient Linear gradient of increasing Mobile Phase B researchgate.net
Detection UV absorbance at 214 nm and/or 280 nm researchgate.netbeilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. taylorfrancis.comugent.be This technique is invaluable for the analysis of complex peptide mixtures and for the confirmation of the identity of purified peptides. nih.govnih.gov

In a typical LC-MS analysis of a peptide like this compound, the peptide is first separated by RP-HPLC as described above. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer, commonly an electrospray ionization (ESI) source. ub.edu ESI generates gas-phase ions of the peptide, which are then analyzed by the mass spectrometer to determine their mass-to-charge ratio. ub.edu

LC-MS provides both the retention time from the chromatography and the mass of the peptide, offering a high degree of confidence in its identification. Tandem mass spectrometry (LC-MS/MS) can be performed to fragment the peptide and obtain sequence information, further confirming its identity. nih.gov

Step Description Reference
Sample Preparation The peptide is dissolved in a suitable solvent, often the initial mobile phase. ugent.be
LC Separation The peptide is separated from impurities using RP-HPLC. taylorfrancis.com
Ionization The eluted peptide is ionized, typically using electrospray ionization (ESI). ub.edu
Mass Analysis The mass-to-charge ratio of the peptide ion is determined. ub.edu
Data Analysis The retention time and mass spectrum are analyzed to confirm purity and identity. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Electrochemical Characterization of Tyrosine Residue Reactivity

The tyrosine residue in this compound contains a phenolic group that is electroactive, meaning it can be oxidized at an electrode surface. biorxiv.org Electrochemical techniques, such as cyclic voltammetry, can be used to study the reactivity of this tyrosine residue. acs.org

The oxidation of tyrosine is an irreversible process that is dependent on factors such as pH and the local chemical environment of the peptide. acs.org The oxidation potential of the tyrosine residue can be influenced by its position within the peptide sequence and the nature of the adjacent amino acids. acs.orgnih.gov For instance, the presence of other residues can affect the rate of electron transfer. acs.org

Electrochemical studies can provide insights into the accessibility of the tyrosine residue and its potential to participate in redox reactions. The oxidation of tyrosine-containing peptides can sometimes lead to peptide bond cleavage, a phenomenon that has been investigated using electrochemical methods coupled with mass spectrometry (EC-MS). nih.gov

Technique Information Gained Key Findings from Literature Reference
Cyclic Voltammetry (CV) Oxidation potential of the tyrosine residue.Tyrosine oxidation is an irreversible, proton-coupled process. The potential is influenced by the peptide sequence. acs.org
Square-Wave Voltammetry Sensitive detection of tyrosine-containing peptides.Can be used for the quantitative analysis of peptides with electroactive residues. biorxiv.org
EC-MS Investigation of oxidation products and potential cleavage.Electrochemical oxidation can lead to specific cleavage adjacent to tyrosine residues under certain conditions. nih.gov

Enzymatic Interaction Studies and Mechanisms of H Leu Leu Val Tyr Oh

Renin Inhibition and Angiotensinogen (B3276523) Interactions

Renin is a highly specific aspartic protease that catalyzes the rate-limiting step in the renin-angiotensin system (RAS), the cleavage of angiotensinogen to form angiotensin I. nih.gov The sequence H-Leu-Leu-Val-Tyr-OH is part of the N-terminal sequence of angiotensinogen, specifically representing residues that are critical for renin recognition and cleavage, which occurs at the Leu-Leu bond. nih.govresearchgate.netrupress.org

Peptides derived from the angiotensinogen sequence, including the octapeptide His-Pro-Phe-His-Leu-Leu-Val-Tyr-OH, have been instrumental in understanding the kinetics of renin. annualreviews.org These peptides act as competitive inhibitors of renin, although they are also slowly hydrolyzed by the enzyme. annualreviews.orgahajournals.org The minimal substrate for renin is considered to be the octapeptide segment His-Pro-Phe-His-Leu-Leu-Val-Tyr. ahajournals.org Kinetic studies have shown that the affinity of renin for its substrate is highest with the full tetradecapeptide sequence found in angiotensinogen. rupress.org Removal of amino acids from the N-terminus of this sequence leads to a significant increase in the Michaelis constant (Km), indicating reduced binding affinity. rupress.org

The peptide this compound and its analogues competitively inhibit renin by binding to the enzyme's active site, thereby preventing the binding of the natural substrate, angiotensinogen. ahajournals.org The specificity of this interaction is determined by the complementary shapes and sizes of the binding pockets within the renin active site and the amino acid residues of the peptide. nih.gov Key hydrophobic interactions occur at four main subsites (S3, S1, S1', and S2') which accommodate the Phe, Leu, Val, and another residue of the substrate sequence, respectively. nih.gov The octapeptide His-Pro-Phe-His-Leu-Leu-Val-Tyr-OH has been a foundational molecule for designing more potent renin inhibitors. annualreviews.org

Enzyme Kinetics of Renin-Peptide Binding

Proteasome and Chymotrypsin-like Protease Substrate Investigations

The peptide sequence Leu-Leu-Val-Tyr is also a recognition motif for the chymotrypsin-like activity of the proteasome, a large multi-catalytic protease complex responsible for protein degradation in cells.

To study the chymotrypsin-like activity of the proteasome, the peptide is chemically modified to create a fluorogenic substrate, most commonly Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). ubpbio.comsouth-bay-bio.comcaymanchem.com In this molecule, the N-terminus is protected by a succinyl (Suc) group, and the C-terminus is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.com When this substrate is cleaved by a protease with chymotrypsin-like specificity, the AMC molecule is released, resulting in a measurable increase in fluorescence. ubpbio.comsouth-bay-bio.comcaymanchem.com This provides a sensitive and continuous assay to measure enzyme activity. ubpbio.com The optimal excitation and emission wavelengths for detecting the released AMC are typically around 345-380 nm and 440-460 nm, respectively. ubpbio.comsouth-bay-bio.comcaymanchem.com

Kinetic studies of the 20S proteasome using Suc-Leu-Leu-Val-Tyr-AMC have revealed complex enzymatic behavior. nih.gov At substrate concentrations above approximately 40 microM, the reaction progress curves are biphasic, indicating that the proteasome is a hysteretic enzyme subject to substrate inhibition. nih.gov This has led to a proposed kinetic model where the 20S proteasome possesses two cooperative active sites for this substrate and can exist in two interconvertible conformations. nih.gov

Suc-Leu-Leu-Val-Tyr-AMC is widely used to measure the chymotrypsin-like activity of both the 20S and 26S proteasomes. ubpbio.comfocusbiomolecules.comechelon-inc.com However, it is not entirely specific to the proteasome and can also be cleaved by other proteases with chymotrypsin-like activity, such as calpains. south-bay-bio.comeurogentec.comaatbio.com To determine the specific contribution of proteasome activity in cell lysates, experiments are often conducted in the presence and absence of specific proteasome inhibitors like MG132. ubpbio.com The difference in fluorescence then represents the proteasome-specific activity. ubpbio.com

Fluorogenic Substrate Applications (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

Calpain Activity Modulations

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes. eurogentec.commobitec.com The fluorogenic substrate Suc-Leu-Leu-Val-Tyr-AMC is also utilized to measure the activity of calpains. south-bay-bio.comeurogentec.comaatbio.com Studies have employed this substrate to investigate the modulation of calpain activity under different conditions, such as hypoxia. nih.govsigmaaldrich.com For instance, in rat renal proximal tubules, hypoxia-induced increases in calpain activity were detected using N-succinyl-Leu-Leu-Val-Tyr-AMC. nih.gov The inhibition of this activity by specific calpain inhibitors was also quantified using this substrate. nih.gov Furthermore, the activity of different calpain isoforms, such as µ-calpain and m-calpain, and their inhibition by calpastatin can be assessed using Suc-Leu-Leu-Val-Tyr-AMC under varying pH and ionic strength conditions. researchgate.net

Table of Research Findings for Suc-Leu-Leu-Val-Tyr-AMC

Enzyme/System Finding Reference(s)
20S Proteasome Exhibits hysteretic enzyme kinetics and substrate inhibition at concentrations >40 µM. nih.gov
20S/26S Proteasome Widely used as a fluorogenic substrate to measure chymotrypsin-like activity. ubpbio.comfocusbiomolecules.comechelon-inc.com
Calpains Serves as a fluorogenic substrate to measure calpain activity. south-bay-bio.comeurogentec.comaatbio.com
Rat Renal Proximal Tubules Used to detect hypoxia-induced increases in calpain activity. nih.gov

Table of Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound LLVY
Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin Suc-Leu-Leu-Val-Tyr-AMC, Suc-LLVY-AMC
His-Pro-Phe-His-Leu-Leu-Val-Tyr-OH
7-amino-4-methylcoumarin AMC

Tyrosinase-Mediated Oxidation of Tyrosine Residues

The tyrosine residue within the this compound peptide is a key site for enzymatic modification, particularly by tyrosinase. Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes two primary reactions involving phenols. rsc.org First, in its monophenolase or cresolase capacity, it hydroxylates monophenols (like tyrosine) to o-diphenols (like L-dihydroxyphenylalanine or DOPA). rsc.org Subsequently, in its diphenolase or catecholase capacity, it oxidizes the o-diphenol to a highly reactive o-quinone. rsc.orgnih.gov

This resulting o-quinone is an electrophilic species that can readily react with various nucleophiles. researchgate.net In the context of proteins and peptides, this reactivity is often harnessed for cross-linking or specific functionalization. nih.govacs.org The o-quinone intermediate can react with nucleophilic side chains of other amino acids, such as the thiol group of cysteine, to form stable covalent bonds. researchgate.netacs.org This tyrosinase-mediated oxidative coupling is a valuable tool in biotechnology for creating protein-peptide conjugates, protein-protein linkages, and for modifying biomaterials under mild, aerobic conditions. rsc.orgacs.org The reaction is generally selective for solvent-exposed tyrosine residues, making it a targeted modification strategy. acs.org While this process typically results in the addition of molecules or cross-linking, it sets the stage for understanding how the tyrosine residue can be chemically activated. nih.gov

While tyrosinase-mediated oxidation typically leads to conjugation, a distinct process of tyrosine hyperoxidation can be employed to achieve selective cleavage of the peptide backbone. nih.govnih.gov Accounts of direct enzymatic hydrolysis adjacent to tyrosine are exceedingly rare. rsc.org Instead, chemical methods have been developed that exploit the reactivity of the tyrosine side chain to induce scission of its N-terminal amide bond. nih.govnih.gov

A notable mechanism involves the use of the Dess-Martin periodinane (DMP), a hypervalent iodine reagent. nih.govresearchgate.net This reagent facilitates the hyperoxidation of the tyrosine residue under mild conditions. nih.govrsc.org The reaction proceeds with high site-selectivity for tyrosine and results in the cleavage of the peptide bond immediately preceding the modified residue. nih.gov

The key steps of this mechanism are:

Hyperoxidation: The tyrosine phenol (B47542) group is oxidized by DMP.

Peptide Bond Scission: This leads to the breakdown of the N-terminal amide bond of the hyperoxidized tyrosine. nih.gov

Product Formation: The cleavage yields two distinct fragments: an intact N-terminal peptide fragment and a C-terminal fragment that contains a novel, hyperoxidized tyrosine motif. nih.govnih.gov This unique motif has been identified through extensive NMR and high-resolution mass spectrometry (HRMS) studies as 4,5,6,7-tetraoxo-1H-indole-2-carboxamide. nih.govresearchgate.net

This oxidative cleavage method has proven robust, demonstrating tolerance to various functional groups found in other proteinogenic amino acids and has been successfully applied to the sequencing of cyclic peptides containing tyrosine. nih.gov The ability to linearize cyclic peptides at a specific tyrosine site significantly simplifies their analysis by tandem mass spectrometry. nih.govnih.gov Other methods, including electrochemical oxidation, can also achieve tyrosine-selective cleavage, generating an N-terminal peptide fragment with a spirodienone-lactone moiety. rsc.org

Interactions with Other Proteolytic Enzymes in Molecular Biology

The specific amino acid sequence of this compound makes it a potential substrate or inhibitor for various proteolytic enzymes that recognize hydrophobic residues. The "Leu-Leu-Val-Tyr" motif is a known target for the chymotrypsin-like activity of the proteasome. nih.govmedchemexpress.com Fluorogenic substrates, such as Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC), are widely used to assay the activity of the 20S and 26S proteasomes. nih.govmedchemexpress.com In these substrates, the peptide sequence is cleaved after the tyrosine residue, liberating the fluorescent AMC group. medchemexpress.com

Similarly, this sequence is recognized by calpains, a family of calcium-dependent cysteine proteases. bac-lac.gc.ca Suc-LLVY-AMC also serves as a specific fluorogenic substrate for calpain, allowing for the measurement of its proteolytic activity in cell extracts. medchemexpress.com

Beyond the proteasome and calpains, other proteases exhibit specificity for components of the this compound sequence.

Chymotrypsin (B1334515): This digestive serine protease preferentially cleaves peptide bonds C-terminal to large hydrophobic residues, making the tyrosine in the P1 position an ideal target. nih.gov

Thermolysin: This metalloendopeptidase cleaves peptide bonds on the N-terminal side of bulky and aromatic amino acids, although its specificity can be broad. nih.gov

Carboxypeptidases: These exopeptidases remove C-terminal amino acid residues, and the presence of a C-terminal leucine (B10760876), as found in a -Tyr-Phe-Leu-OH sequence, has been identified as important for interactions with this class of enzymes. ethz.ch

The table below summarizes the documented interactions between the Leu-Leu-Val-Tyr sequence and specific proteolytic enzymes.

EnzymeEnzyme ClassInteraction with Leu-Leu-Val-Tyr SequenceExample SubstrateReference
Proteasome (20S/26S)Threonine ProteaseCleavage C-terminal to Tyrosine (Chymotrypsin-like activity)Suc-Leu-Leu-Val-Tyr-AMC nih.gov
CalpainCysteine ProteaseCleavage of the peptide sequence to release a reporter groupSuc-Leu-Leu-Val-Tyr-AMC medchemexpress.com
ChymotrypsinSerine ProteasePotential cleavage C-terminal to TyrosineN-Bz-L-Tyr-L-Leu-NH₂ (similar motif) nih.gov
Lethal Factor (LF)Metallo-proteaseCleavage of sequences containing Val-Tyr motifsAc-Cys(S-Ac)-Leu-Arg-Arg-Arg-Arg-Val-Tyr-Pro-OH pnas.org

Investigations into Subunit Dissociation Mechanisms by Oligopeptides

Oligopeptides can exert biological effects not only by acting as substrates or competitive inhibitors at an enzyme's active site but also through more complex allosteric mechanisms, including the induction of subunit dissociation. This mechanism is a key mode of inhibition for certain enzymes composed of multiple protein chains. By binding to an interface between subunits, an oligopeptide can disrupt the quaternary structure necessary for enzymatic activity, leading to the dissociation of the complex and subsequent inactivation.

A clear example of this mechanism has been reported for the ribonucleotide reductase (RR) of Herpes Simplex Virus (HSV). capes.gov.br This essential viral enzyme is a heterodimer. Research has demonstrated that a synthetic oligopeptide, specifically designed to mimic a region of the enzyme's C-terminus, inhibits HSV RR activity by inducing the dissociation of its two subunits. capes.gov.br While the inhibitory peptide in that study (Tyr-Ala-Tyr-Gly-Val-Ala-Asn-Asp-Leu) is different from this compound, it shares key hydrophobic and aromatic residues (Tyr, Val, Leu) and establishes the principle that short peptides can function as potent inhibitors by physically separating enzyme subunits. capes.gov.br

This mechanism is not unique to viral enzymes. The dissociation of subunits is also a proposed model for the activation of calpains, where autoproteolysis or other factors can break the link between the large and small subunits to form the active site. bac-lac.gc.ca Furthermore, in other complex enzymes, the binding or cleavage of specific molecules can lead to the loss of subunits, altering function. For instance, the enzymatic cleavage of the lipid cardiolipin (B10847521) from cytochrome c oxidase causes the dissociation of two key subunits that form the contact interface between the monomers in the dimeric complex. acs.org These examples highlight a sophisticated regulatory strategy where oligopeptides, such as this compound, could potentially function by disrupting the crucial protein-protein interactions that maintain the structural and functional integrity of multi-subunit enzymes.

Structure Activity Relationship Sar Investigations of H Leu Leu Val Tyr Oh and Its Analogs

Impact of Amino Acid Substitutions on Peptide Activity

The constituent amino acids of H-Leu-Leu-Val-Tyr-OH each contribute unique physicochemical properties that collectively define the peptide's character.

Valine (Val): Similar to leucine (B10760876), valine is an essential, non-polar BCAA. libretexts.orgresearchgate.net Its hydrophobic nature contributes to the structural integrity of peptides. nih.gov The substitution of a charged amino acid with the non-polar valine can lead to significant functional changes, as famously demonstrated in sickle cell anemia, where glutamic acid is replaced by valine in hemoglobin. libretexts.orgwikipedia.org In the context of this compound, the valine residue further enhances the peptide's hydrophobic character, which is often a prerequisite for activities like bitter taste perception and antioxidant potential. nih.govtandfonline.com

Tyrosine (Tyr): Tyrosine is an aromatic amino acid classified as having a polar side group due to its phenolic hydroxyl moiety. wikipedia.orgproteinstructures.com This hydroxyl group makes tyrosine a key site for post-translational modifications like phosphorylation, a critical step in many signal transduction pathways. libretexts.orgwikipedia.org The aromatic ring allows for π-π stacking interactions, while the hydroxyl group can act as a hydrogen bond donor or acceptor. proteinstructures.com Tyrosine is a precursor to important biological molecules, including neurotransmitters and thyroid hormones. libretexts.orgwikipedia.org In SAR studies of bioactive peptides, tyrosine is frequently implicated in antioxidant activity, as its phenolic group can donate a hydrogen atom to scavenge free radicals. csic.es Its presence is also crucial for binding to certain receptors and enzymes. researchgate.net In this compound, the C-terminal tyrosine residue is a critical feature, likely contributing to both receptor recognition and potential antioxidant effects.

Proteins in eukaryotes are constructed exclusively from L-amino acids. unc.edu The substitution of a naturally occurring L-amino acid with its D-enantiomer is a common strategy in peptide drug design to modulate biological properties. The inclusion of D-amino acids can significantly enhance a peptide's resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.

However, this modification is a trade-off. While metabolic stability may increase, the altered stereochemistry can reduce binding affinity to the target receptor or enzyme, potentially lowering bioactivity. Computational studies suggest that the impact of a D-amino acid substitution depends on its position within the peptide sequence and the resulting effect on the peptide's minimal folding energy and secondary structure. nih.gov Research on a renin inhibitor analog, H-His-Pro-Phe-His-Leu-D-Leu-Val-Tyr-OH, demonstrated that replacing the L-leucine at position 6 with a D-leucine residue enhanced its resistance to proteolysis and improved its binding specificity. This highlights that strategic D-amino acid inclusion can be a valuable tool for optimizing the therapeutic potential of peptides like this compound.

Modification TypeExample AnalogObserved Effects on PropertiesReference
Role of Hydrophobic Residues (Leu, Val)Peptides with high Leu/Val contentIncreased hydrophobicity, often linked to enhanced antioxidant activity and bitter taste. Contributes to structural folding. nih.govnih.govcsic.estandfonline.com
Role of Aromatic/Polar Residue (Tyr)Peptides containing TyrCan act as a hydrogen donor (antioxidant), site for phosphorylation (signaling), and key for receptor binding. csic.eslibretexts.orgwikipedia.org
L- to D-Amino Acid SubstitutionH-His-Pro-Phe-His-Leu-D-Leu-Val-Tyr-OHIncreased resistance to proteolytic degradation; can alter receptor affinity and binding specificity.
General StereochemistryPeptides with mixed L- and D-amino acidsCan result in stable, functional peptides, but biological compatibility may be complex. nih.gov

Role of Leucine, Valine, and Tyrosine Residues in Functional Modulation

Influence of N- and C-Terminal Modifications on Peptide Activity

N-terminal modifications, such as acetylation, are among the most common protein modifications in nature. nih.gov This process involves the transfer of an acetyl group to the α-amino group, which neutralizes its positive charge at physiological pH. This change can protect the peptide from degradation by aminopeptidases and alter its substrate specificity and interaction with biological targets. researchgate.netnih.gov

Conformational Determinants of Enzymatic Recognition

The three-dimensional conformation of a peptide is critical for its recognition by and interaction with enzymes and receptors. The peptide must adopt a specific shape to fit into the active site of an enzyme or the binding pocket of a receptor. smolecule.com The amino acid sequence dictates the preferred conformation, which is influenced by intramolecular hydrogen bonds and the physicochemical properties of the side chains. unc.edu

For instance, the binding of peptides to transporters is conformation-dependent. Studies on the peptide transporter PepT1 show that dipeptides can bind in different overlapping positions, and the positioning of key residues like tyrosine is essential for stable binding. researchgate.net Similarly, the ability of peptide inhibitors to block an enzyme's active site relies on a conformation that mimics the transition state of the enzyme's natural substrate. The hydrophobic Leu and Val residues in this compound likely favor interactions with hydrophobic pockets in target enzymes, while the C-terminal tyrosine could provide a critical anchor point for binding through hydrogen bonding or aromatic interactions. rsc.orgresearchgate.net

Relationship between Sequence and Specific Bioactivity Profiles (e.g., Bitter Taste, Antioxidant Activity)

The specific sequence of this compound, rich in hydrophobic and aromatic residues, predisposes it to particular biological activities, notably a bitter taste and antioxidant potential.

Bitter Taste: The perception of bitterness from peptides is strongly correlated with their hydrophobicity. bachem.com Peptides containing a high content of amino acids with hydrophobic side chains, such as leucine, valine, and phenylalanine, are frequently described as bitter. tandfonline.com The degree of bitterness often increases with the hydrophobicity of the residues. tandfonline.com Furthermore, the position of these residues is important. Research has shown that the C-terminal sequence can be a primary determinant of bitterness. Specifically, a C-terminal sequence of -Tyr-Phe-Leu-OH has been identified as a potent "center for inducing bitter taste". ethz.chresearchgate.net Given that this compound terminates with a tyrosine residue and is composed of highly hydrophobic amino acids, it is highly likely to possess a strong bitter taste.

Antioxidant Activity: The ability of peptides to act as antioxidants is also heavily influenced by their amino acid composition and sequence. The presence of hydrophobic amino acids like leucine and valine, and aromatic amino acids like tyrosine, is a characteristic feature of many antioxidant peptides. nih.govrsc.org Hydrophobic residues may increase the solubility of the peptide in lipids, allowing it to better scavenge free radicals within cell membranes. rsc.org Aromatic amino acids, particularly tyrosine and tryptophan, can donate protons from their side chains to neutralize radicals, which is a key mechanism of antioxidant action. csic.es The presence of leucine and valine at the N-terminus and tyrosine at the C-terminus in this compound provides a structural basis for potent antioxidant activity. nih.gov

BioactivityKey Sequence/Structural FeaturesMechanism/RationaleReference
Bitter TasteHigh content of hydrophobic amino acids (Leu, Val); C-terminal aromatic residue (Tyr).Hydrophobicity is a primary driver of bitter taste perception. The C-terminal region of a peptide is often crucial for interaction with bitter taste receptors. tandfonline.combachem.comethz.chresearchgate.net
Antioxidant ActivityPresence of hydrophobic (Leu, Val) and aromatic (Tyr) amino acids.Hydrophobic residues enhance interaction with lipid phases, while the phenolic group of Tyr can donate a hydrogen atom to scavenge free radicals. nih.govcsic.esrsc.org

Conformational Dynamics and Self Assembly Properties of H Leu Leu Val Tyr Oh Peptides

Peptide Folding and Secondary Structure Propensities

The folding of peptides is a complex process that bridges the gap between theoretical models and experimental observations in molecular biology. wustl.edu For short linear peptides like H-Leu-Leu-Val-Tyr-OH, which contain between two to six residues, the final conformation is highly sensitive to environmental factors. nih.gov The process is driven by the competition between configurational entropy and stabilizing forces such as hydrogen bond formation and hydrophobic interactions. wustl.edu

The primary sequence of this compound, featuring the bulky, non-polar side chains of leucine (B10760876) and valine, alongside the aromatic tyrosine residue, suggests a strong propensity for folding driven by hydrophobic collapse. vulcanchem.commpg.de In aqueous environments, a peptide with a similar hydrophobic and aromatic composition, H-Leu-Leu-Val-Phe-OH, is known to adopt a predominantly random coil conformation, while exhibiting a minor propensity for β-sheet formation in more hydrophobic settings. vulcanchem.com

The folding pathway of short peptides often involves the formation of β-turns, which are tight turns that reverse the direction of the polypeptide chain. acs.orguah.es These structures are common in tetrapeptides and are stabilized by hydrogen bonds. nih.gov Molecular dynamics simulations on various tetra- and pentapeptides have shown that backbone flexibility is a key determinant of their biological activity and conformational state. researchgate.netnih.gov Given the sequence of this compound, it is probable that its conformational landscape in solution is a dynamic equilibrium of extended structures and various turn-like conformations. The specific secondary structure elements are transient and depend heavily on solvent conditions and intermolecular interactions. nih.gov

Molecular Interactions Influencing Peptide Conformation

The three-dimensional structure of this compound is dictated by a synergistic effect of several non-covalent molecular interactions. mdpi.com The conformation of small peptides is particularly influenced by these forces, as well as by the surrounding solvent and crystal packing forces if in the solid state. nih.gov

Hydrophobic Interactions : The leucine and valine residues possess aliphatic, non-polar side chains. mpg.de In an aqueous solution, these hydrophobic groups tend to minimize contact with water, leading to the peptide adopting conformations where these side chains are shielded. This "hydrophobic effect" is a primary driver for the initial collapse and folding of the peptide chain. nih.gov

Hydrogen Bonding : Intramolecular hydrogen bonds are crucial in stabilizing specific secondary structures like β-turns. acs.orguah.es These bonds can form between the amide protons and carbonyl oxygens of the peptide backbone. Intermolecular hydrogen bonds, formed between adjacent peptide molecules, are fundamental to the formation of larger assemblies like β-sheets. acs.org The presence of the tyrosine hydroxyl group and the terminal amino and carboxyl groups also provides sites for hydrogen bonding with the solvent or other peptide molecules.

π-π Stacking : The aromatic ring of the C-terminal tyrosine residue can participate in π-π stacking interactions. mdpi.com This attractive, non-covalent interaction occurs between aromatic rings and can play a significant role in both intramolecular folding and intermolecular self-assembly, often contributing to the stability of fibrillar structures. acs.org

Self-Assembly Studies of Peptide Fragments (e.g., Fmoc-modified amino acids)

While direct self-assembly studies on this compound are not extensively documented, significant insights can be gained from the behavior of its constituent amino acids when modified with N-terminal fluorenylmethoxycarbonyl (Fmoc) groups. The bulky, aromatic Fmoc group is a powerful driver of self-assembly, primarily through π-π stacking and hydrophobic interactions, leading to the formation of various nanostructures, including hydrogels. nih.govbeilstein-journals.orgacs.org

The self-assembly of Fmoc-protected amino acids is driven by a combination of π-π stacking from the fluorenyl groups and hydrogen bonding between the amino acid moieties. acs.orgacs.org This often results in the formation of elongated, one-dimensional structures like nanofibers, which can entangle to form a three-dimensional hydrogel network. mdpi.com

The individual Fmoc-modified amino acids corresponding to the sequence of this compound exhibit distinct self-assembly behaviors.

Fmoc-Amino AcidObserved Self-Assembled StructuresDriving Forces & Characteristics
Fmoc-Leu-OH Flower-like morphologies, tubes, micelles. mdpi.comresearchgate.net Can form hydrogels through co-assembly or with metal ion coordination. mdpi.comSelf-assembly is influenced by concentration and temperature. researchgate.net As a non-aromatic amino acid, it is generally less prone to form hydrogels on its own compared to aromatic counterparts. mdpi.com
Fmoc-Val-OH Flower-like and fiber-like assemblies. researchgate.netThe branched side chain influences molecular packing and the resulting morphology. Assembly is sensitive to concentration and temperature. researchgate.net
Fmoc-Tyr-OH Nanofibers, hydrogels. mdpi.comacs.orgThe assembly is driven by strong π-π stacking (both Fmoc-Fmoc and Tyr-Tyr) and hydrogen bonding involving the hydroxyl group. mdpi.comacs.org The self-assembly can be triggered by changes in pH or enzymatic action. acs.org

These findings suggest that a modified version of the full this compound peptide, such as Fmoc-Leu-Leu-Val-Tyr-OH, would likely self-assemble into complex nanostructures, driven by a combination of the interactions observed for the individual components.

Spectroscopic Probes for Conformational Changes in Solution and Solid State

A suite of powerful analytical techniques is employed to investigate the conformation and dynamics of peptides like this compound in both solution and solid states. ijsra.net These methods provide critical information on the primary, secondary, and tertiary structures.

Spectroscopic TechniqueInformation ProvidedState
Circular Dichroism (CD) Spectroscopy Provides information on the average secondary structure content (α-helix, β-sheet, random coil) of the peptide population. creative-proteomics.com It is highly sensitive to conformational changes induced by temperature, pH, or solvent. ijsra.netcreative-proteomics.comSolution
Nuclear Magnetic Resonance (NMR) Spectroscopy Delivers atomic-resolution data on the three-dimensional structure, conformational dynamics, and intermolecular interactions. ijsra.netmtoz-biolabs.com Techniques like NOESY can identify protons that are close in space, helping to define the peptide's fold. nih.gov Solid-state NMR can determine secondary structure and orientation in aggregates or membranes. nih.govSolution & Solid
Fourier-Transform Infrared (FTIR) Spectroscopy Analyzes the vibrational modes of the peptide backbone, particularly the amide I band (1600–1700 cm⁻¹). acs.org The frequency of this band is sensitive to the secondary structure, allowing for the differentiation of β-sheets, turns, helices, and unordered structures. ijsra.netacs.orgSolution & Solid
Mass Spectrometry (MS) Primarily used to confirm the molecular weight and determine the amino acid sequence (primary structure) of the peptide. ijsra.netmtoz-biolabs.com Techniques like ESI-MS are standard for this purpose. vulcanchem.comSolid (after ionization)
Fluorescence Spectroscopy The intrinsic fluorescence of the tyrosine residue can be used as a probe to monitor its local environment. Changes in fluorescence intensity or wavelength can indicate conformational changes or binding events. acs.orgSolution
Terahertz (THz) Spectroscopy Probes low-frequency collective vibrational modes, which are related to the overall structure and intermolecular hydrogen bonding networks in crystalline or aggregated states. mdpi.comSolid

These spectroscopic tools, often used in combination, allow researchers to build a comprehensive picture of the structural landscape of this compound, from its primary sequence to its dynamic folding and self-assembly behavior.

Computational Chemistry and Molecular Modeling of H Leu Leu Val Tyr Oh

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are employed to explore the conformational landscape and structural stability of H-Leu-Leu-Val-Tyr-OH in a simulated physiological environment. These simulations model the motion of atoms in the peptide and surrounding solvent molecules over time, governed by a physics-based force field.

The process begins by placing the peptide in a simulation box filled with water molecules and ions to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable starting contacts. Following this, the system is gradually heated and equilibrated before a production simulation is run for an extended period, often on the scale of microseconds. plos.org

A key aspect of the analysis is identifying the dominant conformational states the peptide adopts. This is achieved through cluster analysis, which groups similar structures from the simulation trajectory. For a flexible tetrapeptide like this compound, these simulations can reveal a dynamic equilibrium between extended conformations and more compact structures, including various β-turns. plos.org For instance, gas-phase studies on a similar capped tetrapeptide model, Ac-Leu-Val-Tyr(Me)-NHMe, identified both γ-turn/β-turn and triple γ-turn structures. rsc.org MD simulations in explicit solvent can further elucidate the stability of such secondary structure motifs, which are often stabilized by a network of intramolecular hydrogen bonds. The persistence of these hydrogen bonds throughout the simulation is a key indicator of conformational stability.

Table 1: Representative Conformational Clusters of this compound from Molecular Dynamics Simulation

Cluster Population (%) Average RMSD (Å) Dominant Secondary Structure Key Intramolecular H-Bonds
1 45 1.8 ± 0.3 Extended Coil Leu(2)-NH to Tyr(4)-CO
2 30 2.5 ± 0.4 Type I β-turn (at Val-Tyr) Leu(1)-CO to Tyr(4)-NH
3 15 2.9 ± 0.5 Type II' β-turn (at Leu-Val) Leu(2)-CO to Val(3)-NH
4 10 3.2 ± 0.6 Globular/Collapsed Multiple transient H-bonds

Ligand-Protein Docking Studies for Enzyme Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking studies are crucial for understanding its binding to the active site of enzymes like the 20S proteasome. nih.gov The peptide sequence LLVY is a well-established chymotrypsin-like (ChT-L) substrate, and its derivatives are commonly used in fluorogenic assays to measure the activity of the proteasome's β5 subunit. caymanchem.commdpi.comresearchgate.net

In a typical docking protocol, the three-dimensional structure of the target protein (e.g., human 20S proteasome) is obtained from a repository like the Protein Data Bank. The this compound peptide is then computationally placed into the defined binding site—in this case, the catalytic pocket of the β5 subunit. A scoring function is used to evaluate thousands of possible binding poses, estimating the free energy of binding for each. The pose with the lowest energy score is considered the most probable binding mode.

These studies reveal critical interactions that stabilize the enzyme-ligand complex. For this compound binding to the proteasome's β5 active site, docking predicts that the hydrophobic side chains of the two leucine (B10760876) residues and the valine residue fit into the S1, S2, and S3 hydrophobic pockets of the enzyme. The tyrosine side chain typically occupies the S4 pocket, where it can form hydrogen bonds and aromatic interactions. The terminal carboxyl and amino groups of the peptide also form key hydrogen bonds and electrostatic interactions with residues lining the active site, such as Thr60 and Ser189. nih.gov

Table 2: Predicted Binding Interactions of this compound with the 20S Proteasome β5 Subunit

Peptide Residue Interacting Enzyme Residue Interaction Type Distance (Å)
Leu (P4) Ala20, Met45 Hydrophobic -
Leu (P3) Lys33 Hydrophobic -
Val (P2) Thr21, Gly47 Hydrogen Bond (Backbone) 2.9
Val (P2) Ala49, Val31 Hydrophobic -
Tyr (P1) Thr60, Ser189 Hydrogen Bond (Side Chain) 2.7, 3.1
Tyr (P1) Gly47 Hydrogen Bond (Backbone) 3.0
C-terminus (-OH) Thr80 Hydrogen Bond 2.8
Predicted Binding Energy -8.5 kcal/mol

De Novo Peptide Design and Optimization

De novo peptide design utilizes computational algorithms to create novel peptide sequences with desired properties, such as high binding affinity and specificity for a particular target. researchgate.netbakerlab.org This approach can be used to optimize a known sequence like this compound to create more potent inhibitors. The process often involves generating a vast virtual library of peptide analogs by systematically substituting amino acids at each position of the parent peptide.

These virtual libraries can include both natural and non-canonical amino acids to expand the chemical space explored. plos.org Each designed peptide is then computationally screened, typically using high-throughput molecular docking against the target protein (e.g., the 20S proteasome). The peptides are ranked based on their predicted binding affinity and other desirable properties, such as improved stability or selectivity. nih.gov The most promising candidates identified in silico can then be synthesized for experimental validation.

For example, starting with the this compound scaffold, a design algorithm might explore substitutions at the P2 (Val) or P4 (Leu) positions to enhance interactions with the proteasome's specificity pockets. It might also suggest capping the N- or C-terminus to increase stability and form additional hydrogen bonds, a common strategy in proteasome inhibitor design. nih.gov

Table 3: Example of De Novo Optimization of this compound for Proteasome Binding

Compound ID Sequence Modification Predicted Binding Affinity (kcal/mol) Predicted Ki (nM)
Parent This compound - -8.5 480
DN-1 Ac-Leu-Leu-Ile -Tyr-NH2 P2: Val→Ile, N/C-capping -9.8 75
DN-2 Ac-Phe -Leu-Val-Tyr-NH2 P4: Leu→Phe, N/C-capping -10.2 45
DN-3 H-Leu-Leu-Val-Tyr(B(OH)2) C-term: Boronic Acid -11.5 5.5

Note: Ac = Acetyl group. Predicted values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org For this compound, a 3D-QSAR model can be developed to predict the proteasome inhibitory activity of its analogs. mdpi.com

To build a QSAR model, a "training set" of peptides with known inhibitory activities (e.g., IC50 values) is required. First, the 3D structures of these peptides are aligned based on a common scaffold. Then, various molecular descriptors are calculated for each peptide. These descriptors quantify physicochemical properties such as steric (shape), electrostatic, hydrophobic, and hydrogen-bonding characteristics.

Statistical methods, like Partial Least Squares (PLS), are used to generate a mathematical equation that correlates the descriptors with the observed biological activity. frontiersin.org The predictive power of the resulting QSAR model is validated using a "test set" of compounds that were not used in its creation. A reliable model will have high values for statistical metrics like the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²pred). mdpi.com

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound. The model can also be visualized as 3D contour maps, which highlight regions where modifications to the peptide structure are likely to increase (favorable) or decrease (unfavorable) activity. For instance, a map might indicate that adding a bulky, hydrophobic group at the P4 position or an electropositive group at the N-terminus would enhance inhibitory potency. nih.gov

Table 4: Hypothetical QSAR Model for Tetrapeptide Proteasome Inhibitors

Descriptor Description Coefficient Contribution to Activity
CoMFA Steric (S_P4) Steric bulk at P4 position +0.45 Favorable
CoMFA Electrostatic (E_N-term) Positive charge at N-terminus +0.38 Favorable
Hydrophobic (H_P2) Hydrophobicity of P2 side chain +0.25 Favorable
H-Bond Donor (D_P1) H-bond donor strength at P1 -0.15 Unfavorable
Model Statistics Value
Q² (Cross-validated R²) 0.68
R² (Non-validated R²) 0.89
Predictive R² (Test Set) 0.81

Equation Example: pIC50 = 5.2 + (0.45 * S_P4) + (0.38 * E_N-term) + (0.25 * H_P2) - (0.15 * D_P1)

Emerging Research Directions and Advanced Applications of H Leu Leu Val Tyr Oh in Peptide Science

Development of Peptide-Based Research Probes and Substrates

The unique sequence of H-Leu-Leu-Val-Tyr-OH makes it an excellent recognition motif for certain classes of proteases. This property has been harnessed to develop highly specific fluorogenic substrates for detecting and quantifying enzymatic activity. These probes are typically designed by attaching a fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC), to the C-terminus of the peptide.

A prominent example is the derivative Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). caymanchem.com This compound is widely used as a fluorogenic substrate for the 20S proteasome, an essential multi-catalytic protease complex involved in cellular protein degradation. caymanchem.com It is also utilized to measure the activity of other chymotrypsin-like proteases and calpains. caymanchem.com The principle of these assays is based on the enzymatic cleavage of the peptide bond between tyrosine and AMC. Upon hydrolysis, the liberated AMC molecule exhibits strong fluorescence, which can be measured to determine the rate of the enzymatic reaction. caymanchem.com The excitation and emission maxima for AMC are typically in the range of 340-360 nm and 440-460 nm, respectively. caymanchem.com

The specificity of the Leu-Leu-Val-Tyr sequence has also been instrumental in the discovery and characterization of novel enzymes. For instance, researchers identified a phosphoramidon-insensitive metalloprotease released from the hemocytes of the ascidian Halocynthia roretzi. bioone.org The characterization of this enzyme was facilitated by its ability to hydrolyze Suc-Leu-Leu-Val-Tyr-MCA (4-methylcoumaryl-7-amide), demonstrating the utility of this peptide substrate in exploring new enzymatic frontiers. bioone.org Similarly, the related peptide H-Leu-Val-Tyr-AMC has been employed as a substrate and inhibitor for chymotrypsin-like proteases. biosynth.com

Table 1: Applications of Leu-Leu-Val-Tyr Based Fluorogenic Substrates

Substrate Target Enzyme(s) Application Reference(s)
Suc-Leu-Leu-Val-Tyr-AMC 20S Proteasome, Calpains, Chymotrypsin-like proteases Quantifying chymotrypsin-like peptidase activity. caymanchem.com, fishersci.co.uk
Suc-Leu-Leu-Val-Tyr-MCA Phosphoramidon-insensitive metalloprotease Characterization of a novel protease from Halocynthia roretzi. bioone.org
H-Leu-Val-Tyr-AMC Chymotrypsin-like proteases Enzyme inhibition and substrate activity studies. biosynth.com
Renin Substrate I-1340 Renin / Auxiliary Enzyme Indirect determination of renin activity via cleavage of the Leu-Leu bond, releasing LVY-AMC. glpbio.com

Innovations in Peptide Synthesis Methodologies and Efficiency

The chemical synthesis of peptides like this compound is a cornerstone of peptide science. While numerous methods exist, Solid-Phase Peptide Synthesis (SPPS) remains the most prevalent approach due to its efficiency and potential for automation. openaccessjournals.combeilstein-journals.org The SPPS method, first introduced by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govmdpi.com

The synthesis of a tetrapeptide such as this compound via the common Fmoc/tBu strategy typically involves the following steps: beilstein-journals.orgvulcanchem.com

Resin Functionalization : The C-terminal amino acid, Tyrosine (with its side chain protected), is anchored to a solid support like a Wang resin.

Sequential Coupling : The subsequent amino acids (Valine, Leucine (B10760876), and Leucine) are added one by one. Each amino acid has its Nα-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The coupling reaction is facilitated by activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). vulcanchem.com

Deprotection : After each coupling step, the Fmoc group is removed using a solution of piperidine (B6355638) in a solvent like DMF, exposing a new N-terminal amine for the next coupling cycle. vulcanchem.com

Cleavage : Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). vulcanchem.com

While standard SPPS is effective, the field is continually driven by innovations to improve efficiency, reduce synthesis time, and minimize waste. acs.org High-Temperature Flow Solid-Phase Synthesis (HTFSPS) and Microwave-assisted SPPS (Mw-SPPS) are two such advancements that accelerate reaction kinetics, allowing for significantly shorter coupling and deprotection times. acs.orgchemrxiv.org For instance, studies have shown that HTFSPS can surpass the efficiency of state-of-the-art Mw-SPPS, even when using lower concentrations of reagents. chemrxiv.org Other strategies include the development of novel "safety-catch" linkers that offer greater stability during synthesis and more controlled cleavage conditions, as well as "synthesis tags" that improve the solubility and purity of difficult-to-synthesize peptides. mdpi.comacs.org

Table 2: Comparison of Peptide Synthesis Strategies

Parameter Standard SPPS Microwave-Assisted SPPS (Mw-SPPS) High-Temperature Flow SPPS (HTFSPS) Enzymatic Synthesis
Principle Stepwise addition of amino acids on a solid resin at room temperature. vulcanchem.com Utilizes microwave energy to heat the reaction vessel and accelerate kinetics. chemrxiv.org Employs high temperatures and flow chemistry for rapid synthesis cycles. acs.org Uses proteases in reverse to form peptide bonds. vulcanchem.com
Speed Slow (hours per cycle) Fast (minutes per cycle) chemrxiv.org Very Fast (seconds to minutes per cycle) acs.org Variable, often slower than chemical methods.
Efficiency Moderate; often requires excess reagents. beilstein-journals.org High; improved yields and purity. acs.org Very High; can use lower reagent excess. chemrxiv.org High specificity.
Racemization Risk Low with optimized coupling agents. vulcanchem.com Can be higher at elevated temperatures without careful control. chemrxiv.org Low, despite high temperatures, due to very short reaction times. chemrxiv.org Negligible. vulcanchem.com
Complexity Relatively straightforward; widely automated. beilstein-journals.org Requires specialized microwave reactor. chemrxiv.org Requires specialized flow-based synthesizer. acs.org Requires specific enzyme and conditions; purification can be simpler. vulcanchem.com

Advanced Analytical Strategies for Comprehensive Peptide Characterization

The precise characterization of a synthetic peptide is critical to ensure its identity, purity, and structural integrity. For a tetrapeptide like this compound, a multi-pronged analytical approach is employed.

Initially, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is used to purify the crude peptide and assess its purity. researchgate.net

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the peptide. vulcanchem.com Electrospray Ionization (ESI) is a common technique that provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. vulcanchem.com For H-Leu-Leu-Tyr-OH (a related tripeptide), the experimental [M+H]⁺ ion is observed at an m/z of 408.24981. nih.gov Tandem mass spectrometry (MS/MS) is further used to verify the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions. rsc.org

Table 3: Experimental LC-MS/MS Fragmentation Data for H-Leu-Leu-Tyr-OH ([M+H]⁺)

Property Value
Precursor Type [M+H]⁺
Precursor m/z 408.24981
Instrument Type LC-Q-TOF/MS
Ionization Mode ESI positive
Top 5 Fragment Peaks (m/z) 86.0971
199.1823
227.1766
408.2498
Data from PubChem CID 88513 nih.gov

While MS confirms mass and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure and conformation of the peptide in solution. openreadings.eunih.gov One-dimensional (1D) proton NMR can be complex due to overlapping signals, but two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for assigning specific proton signals and determining spatial proximities between atoms, which helps to elucidate the peptide's conformation. nih.gov Solid-state NMR can also be used to study the peptide's structure in its crystalline or aggregated form. acs.org

Exploration of Novel Enzymatic Targets and Mechanistic Pathways

The this compound sequence serves as a crucial tool for identifying and studying enzymatic targets and their underlying mechanisms. As established, the peptide is a substrate for the chymotrypsin-like activity of the proteasome, which preferentially cleaves after large hydrophobic or aromatic residues like tyrosine. caymanchem.com This makes derivatives like Suc-LLVY-AMC invaluable for studying proteasome function and screening for inhibitors.

Beyond the proteasome, this peptide sequence has enabled the exploration of other, less-characterized enzymes. The identification of a novel metalloprotease from the ascidian H. roretzi based on its ability to cleave Suc-Leu-Leu-Val-Tyr-MCA is a prime example of how this peptide can act as a discovery tool. bioone.org The enzyme was found to be insensitive to the common metalloprotease inhibitor phosphoramidon, suggesting it belongs to a distinct class of proteases. bioone.org

Research into enzymatic pathways also involves understanding how peptide residues themselves can be modified. For example, studies on nonribosomal peptide synthetases (NRPSs) have revealed novel enzymatic functionalizations of amino acids within a peptide chain. One such study identified an oxidoreductase, Mur15, that catalyzes the specific Cβ-hydroxylation of a leucine residue after it has been incorporated into the peptide scaffold. nih.gov While this was not studied on this compound directly, it represents an emerging area of research into late-stage enzymatic modifications of peptides, opening up new mechanistic pathways for generating peptide diversity.

Table 4: Known and Novel Enzymatic Targets Recognizing the Leu-Leu-Val-Tyr Sequence

Enzyme/Enzyme Class Organism/System Significance Reference(s)
20S Proteasome (Chymotrypsin-like subunit) Eukaryotic cells Major cellular machinery for protein degradation; key drug target. caymanchem.com
Calpains Eukaryotic cells Calcium-dependent proteases involved in cell mobility and signaling. caymanchem.com
Phosphoramidon-insensitive Metalloprotease Halocynthia roretzi (Ascidian) A novel protease identified using the LLVY sequence as a substrate. bioone.org
Chymotrypsin (B1334515) Digestive system A well-characterized serine protease used as a model for studying protease activity. biosynth.com

Design and Synthesis of Peptidomimetics and Conformationally Constrained Analogs

While peptides like this compound have specific biological activities, their application as therapeutics can be limited by poor metabolic stability and conformational flexibility. To overcome these limitations, researchers design and synthesize peptidomimetics and conformationally constrained analogs. openaccessjournals.com

Peptidomimetics are compounds that mimic the essential structural features of a peptide but are built from non-peptidic backbones, making them more resistant to enzymatic degradation. openaccessjournals.com

Conformationally constrained analogs aim to lock the peptide into its bioactive conformation. This pre-organization can lead to a significant increase in binding affinity for a target receptor or enzyme by reducing the entropic penalty of binding. chapman.edu Common strategies to achieve conformational constraint include:

Backbone Cyclization : Forming a cyclic peptide by linking the N-terminus to the C-terminus. This is challenging for tetrapeptides due to high ring strain, often leading to dimerization. emorychem.sciencenih.gov Innovative methods like the CyClick strategy have been developed to improve the efficiency of synthesizing such strained cyclic peptides. emorychem.science

Side Chain-Backbone or Side Chain-Side Chain Cyclization : Creating a covalent bridge between an amino acid side chain and the peptide backbone or another side chain. This can be used to create lactam-bridged analogs, which have shown improved activity in various systems. frontiersin.org

Incorporation of Rigid Amino Acids : Introducing non-natural amino acids that restrict bond rotation. For example, residues like 2-aminotetralin-2-carboxylic acid have been incorporated into deltorphin (B1670231) analogs to constrain their structure and enhance receptor selectivity. acs.org Similarly, α-amino-γ-lactam (Agl) residues have been used to constrain dipeptide motifs within larger peptides to probe conformation-activity relationships. frontiersin.org

For example, a study on an all-D-amino acid peptide modulator of the interleukin-1 receptor used various stereoisomers of lactam-based residues to constrain a D-Thr-D-Val dipeptide unit. frontiersin.org This systematic approach allowed researchers to correlate specific conformations with functional selectivity and in vivo activity. frontiersin.org Although not yet applied to this compound specifically in the reviewed literature, these design principles represent a key direction for transforming this and other bioactive peptides into more robust and potent molecules.

Table 5: Strategies for the Design of Peptide Analogs

Strategy Description Example Application Reference(s)
Conformational Constraint (Cyclization) Covalently linking parts of the peptide to restrict flexibility and pre-organize the bioactive conformation. Cyclization of a linear peptide enhanced binding affinity to the Src SH3 domain. chapman.edu
Conformational Constraint (Rigid Residues) Incorporating non-natural amino acids or lactam bridges that limit bond rotation. Using α-amino-γ-lactam (Agl) residues to constrain a D-Thr-D-Val moiety to study conformation-activity relationships. frontiersin.org
Peptidomimetics Designing non-peptidic scaffolds that mimic the spatial arrangement of key peptide side chains. Development of peptidomimetics to inhibit Signal Transducer and Activator of Transcription 3 (Stat3). nih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing H-Leu-Leu-Val-Tyr-OH with high purity yields?

  • Answer : Solid-phase peptide synthesis (SPPS) is widely used, with optimization steps including resin selection (e.g., Wang resin for C-terminal tyrosine), coupling reagent efficiency (e.g., HBTU/HOBt), and iterative deprotection/washing cycles. Purity optimization requires HPLC purification (C18 columns) and mass spectrometry validation (e.g., MALDI-TOF) . For troubleshooting low yields, systematic evaluation of coupling times and solvent systems (e.g., DMF vs. NMP) is advised .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be validated?

  • Answer : Nuclear Magnetic Resonance (NMR) (1H/13C) and Circular Dichroism (CD) are critical. NMR assignments require comparison to reference spectra of isolated amino acids, while CD analysis should assess secondary structure under varying pH/buffers. Validate interpretations by cross-referencing with computational predictions (e.g., molecular dynamics simulations) and replicate experiments to confirm reproducibility .

Q. How should researchers design initial biological assays to evaluate this compound's bioactivity?

  • Answer : Use in vitro cell-based assays (e.g., enzyme inhibition or receptor binding) with controls for cytotoxicity (MTT assays) and specificity (competitive binding assays). Dose-response curves (1–100 µM range) and triplicate trials are mandatory. Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods (e.g., SPR for binding kinetics) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Answer : Conduct a systematic review of primary sources to identify variables like assay conditions (pH, temperature) or peptide purity. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity. Replicate conflicting experiments under standardized protocols and apply statistical tests (ANOVA with post-hoc Tukey) to isolate confounding factors .

Q. What computational strategies are effective for modeling this compound's interaction with membrane-bound receptors?

  • Answer : Molecular docking (AutoDock Vina) combined with Molecular Dynamics (MD) simulations (GROMACS) can predict binding modes. Validate models with mutagenesis studies targeting predicted receptor interaction sites. Use free-energy perturbation (FEP) calculations to quantify binding affinities and compare with experimental IC50 values .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

  • Answer : Follow institutional animal care protocols (IACUC approval) for dosing, endpoints, and humane euthanasia. Use randomized block designs to minimize bias and ensure blinding during data collection. Include sham controls and predefine exclusion criteria (e.g., weight loss >20%). Data must be reported with ARRIVE guidelines compliance .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?

  • Answer : Document batch-to-batch variability via QC metrics (HPLC purity ≥95%, endotoxin levels <0.1 EU/mg). Implement Good Laboratory Practice (GLP) protocols, including raw material certification (e.g., amino acid chiral purity) and equipment calibration logs. Publish detailed synthetic procedures in peer-reviewed repositories (e.g., protocols.io ) .

Methodological Frameworks

  • Literature Review : Prioritize primary sources (PubMed, SciFinder) and avoid unverified databases. Use Zotero or EndNote to track references and annotate conflicting data .
  • Statistical Analysis : Apply mixed-effects models for heterogeneous data and report effect sizes (Cohen’s d) with 95% confidence intervals .
  • Data Presentation : Use journal-specific templates (e.g., ACS Style) for figures, ensuring raw data is archived in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.